molecular formula C18H42N6 B14669174 1,5,9,13,17,21-Hexazacyclotetracosane CAS No. 42128-17-6

1,5,9,13,17,21-Hexazacyclotetracosane

Cat. No.: B14669174
CAS No.: 42128-17-6
M. Wt: 342.6 g/mol
InChI Key: WWWQDWBSGUQNAM-UHFFFAOYSA-N
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Description

1,5,9,13,17,21-Hexazacyclotetracosane is a 24-membered macrocyclic compound containing six nitrogen atoms equidistantly positioned within the ring. The compound’s nitrogen-rich framework suggests utility in metal ion coordination, a feature shared with other azamacrocycles .

Properties

CAS No.

42128-17-6

Molecular Formula

C18H42N6

Molecular Weight

342.6 g/mol

IUPAC Name

1,5,9,13,17,21-hexazacyclotetracosane

InChI

InChI=1S/C18H42N6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h19-24H,1-18H2

InChI Key

WWWQDWBSGUQNAM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCCNCCCNCCCNCCCNCCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,9,13,17,21-Hexazacyclotetracosane can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of linear polyamines with formaldehyde and formic acid under controlled conditions. The reaction typically proceeds through a series of condensation and cyclization steps, resulting in the formation of the macrocyclic ring .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,5,9,13,17,21-Hexazacyclotetracosane involves its ability to bind metal ions through coordination bonds. The nitrogen atoms in the macrocyclic ring act as ligands, donating electron pairs to the metal ions and forming stable complexes. This binding can affect the reactivity and properties of the metal ions, influencing various chemical and biological processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

a. 1,5,9,13,17,21-Hexathiacyclotetracosan (24S6)
  • Coordination Chemistry : Forms stable nickel(II) complexes with Ni-S bond lengths of 2.431 Å , longer than smaller sulfur macrocycles like 1,5,9-Trithiacyclododecan (12S3, Ni-S: 2.422 Å) but shorter than 1,4,7,10,13,16-Hexathiacyclooctadecan (18S6, Ni-S: 2.387 Å) .
  • Key Difference : Sulfur’s larger atomic radius and softer Lewis basicity compared to nitrogen likely result in weaker metal-ligand bond strengths and altered redox properties.
b. 1,5,9,13,17,21-Hexaazacyclotetracosane-4,8,12,16,20,24-hexone
  • Structure : Derivative of the parent compound with six ketone groups (CAS 69010-62-4; C₁₈H₃₀N₆O₆).
c. 1,4,7,10,13,16-Hexaazacyclooctadecane (CAS 296-35-5)
  • Structure : 18-membered ring with six nitrogen atoms.
  • Coordination Behavior : Smaller cavity size favors binding to smaller metal ions (e.g., Cu²⁺, Ni²⁺) with higher stability constants than larger macrocycles like the 24-membered analog .
d. 1,13-Dioxa-4,7,10,16,19,22-Hexathiacyclotetracosane (CAS 148065-50-3)
  • Structure : Hybrid macrocycle with two oxygen and six sulfur atoms.

Macrocyclic Cavity and Inclusion Properties

  • 1,5,9,13,17,21-Hexathiacyclotetracosane-2,6,10,14,18,22-hexone (): Forms a 24-membered ring with a six-sided cavity, crystallizing as an inclusion compound with CH₂Cl₂. The sulfur-ketone framework creates a rigid, preorganized structure, contrasting with the nitrogen-based analog’s flexibility .
  • Inference for Hexazacyclotetracosane: If unmodified, its larger cavity and nitrogen donors may enable encapsulation of larger guest molecules or ions, though experimental confirmation is needed.

Data Tables

Table 1: Structural and Coordination Properties of Selected Macrocycles

Compound Name Ring Size Heteroatoms Key Metal Complex (Bond Length) Notable Property
1,5,9,13,17,21-Hexazacyclotetracosane 24 6N Not reported Hypothesized flexible cavity
1,5,9,13,17,21-Hexathiacyclotetracosan 24 6S [Ni(24S6)]²⁺ (Ni-S: 2.431 Å) Larger cavity, CH₂Cl₂ inclusion
1,4,7,10,13,16-Hexazacyclooctadecane 18 6N [Cu(18N6)]²⁺ (high stability) Small cavity, high ion selectivity

Table 2: Functional Group Impact on Properties

Compound Derivative Functional Groups Effect on Properties
1,5,9,13,17,21-Hexaazacyclotetracosane-4,8,12,16,20,24-hexone 6 ketones Reduced basicity, potential lower metal affinity
1,13-Dioxa-4,7,10,16,19,22-hexathiacyclotetracosane 2O, 6S Mixed-donor system for selective binding

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